2-(5-Bromo-2-methylphenyl)acetaldehyde

Description

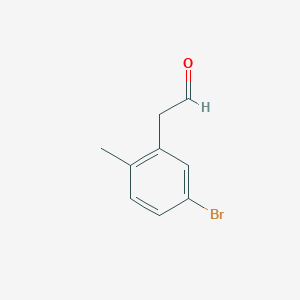

2-(5-Bromo-2-methylphenyl)acetaldehyde (molecular formula: C₉H₉BrO, molecular weight: 213.07 g/mol) is an aromatic aldehyde characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the phenyl ring, attached to an acetaldehyde functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its distinct electronic and steric properties. The bromine atom enhances electrophilic substitution reactivity, while the methyl group introduces steric hindrance, influencing reaction pathways and biological interactions .

Properties

CAS No. |

1891456-23-7 |

|---|---|

Molecular Formula |

C9H9BrO |

Molecular Weight |

213.07 g/mol |

IUPAC Name |

2-(5-bromo-2-methylphenyl)acetaldehyde |

InChI |

InChI=1S/C9H9BrO/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,5-6H,4H2,1H3 |

InChI Key |

MPAHSVHDTYYVJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methylphenyl)acetaldehyde can be achieved through several methods. One common approach involves the bromination of 2-methylbenzaldehyde followed by a Friedel-Crafts acylation reaction. The reaction typically uses bromine as the brominating agent and aluminum chloride as the catalyst. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and improve yield. The use of automated systems allows for better management of temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methylphenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 2-(5-Bromo-2-methylphenyl)acetic acid.

Reduction: 2-(5-Bromo-2-methylphenyl)ethanol.

Substitution: 2-(5-Methoxy-2-methylphenyl)acetaldehyde.

Scientific Research Applications

2-(5-Bromo-2-methylphenyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methylphenyl)acetaldehyde depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers

- 2-(4-Bromo-2-methylphenyl)acetaldehyde : Differs in bromine placement (4-position instead of 5). The altered electronic environment reduces resonance stabilization, making it less reactive in nucleophilic aromatic substitutions compared to the 5-bromo isomer .

Functional Group Variants

- 2-(5-Bromo-2-methylphenyl)acetic acid : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH). The acidic proton enhances hydrogen-bonding capacity, making it more suitable for coordination chemistry but less reactive in aldehyde-specific reactions (e.g., aldol condensations) .

- 2-(5-Bromo-2-methylphenyl)ethanol: The alcohol (-CH₂OH) group reduces electrophilicity, favoring reduction reactions over oxidation pathways .

Halogen-Substituted Analogs

- 2-(5-Chloro-2-methylphenyl)acetaldehyde : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine result in weaker inductive effects, leading to slower reaction kinetics in halogen-exchange reactions .

- 2-(5-Fluoro-2-methylphenyl)acetaldehyde : The strong electron-withdrawing effect of fluorine increases the aldehyde’s electrophilicity, enhancing its reactivity in nucleophilic additions .

Substituent Modifications

- 2-(5-Bromo-2-methoxyphenyl)acetaldehyde : Methoxy (-OCH₃) substitution introduces polarity and resonance effects, improving solubility in polar solvents but reducing stability under acidic conditions compared to the methyl analog .

- 2-(5-Bromo-2-trifluoromethylphenyl)acetaldehyde : The electron-withdrawing trifluoromethyl (-CF₃) group significantly lowers the electron density of the aromatic ring, directing electrophilic attacks to specific positions .

Key Research Findings and Data

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.